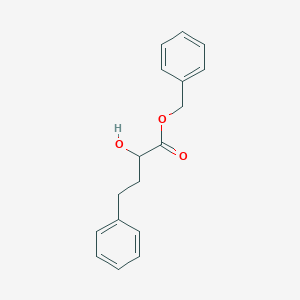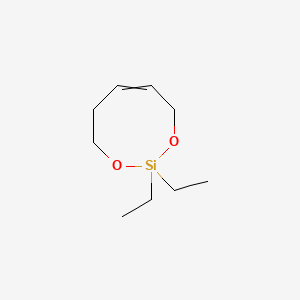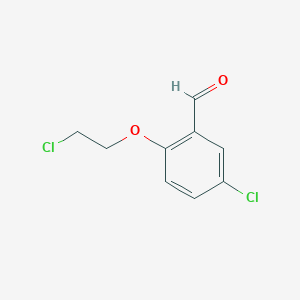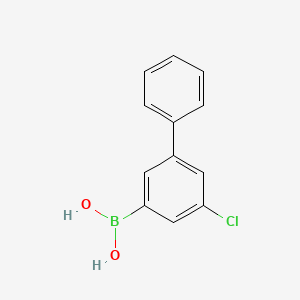![molecular formula C8H7FN2 B11758578 6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11758578.png)
6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 7th position on the pyrrolo[3,2-b]pyridine scaffold. Pyrrolopyridines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction can produce a dihydropyridine derivative. Substitution reactions can result in various substituted pyrrolopyridine derivatives.
Applications De Recherche Scientifique
6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This inhibition prevents the downstream signaling pathways, such as RAS-MEK-ERK and PI3K-Akt, which are involved in cell proliferation, migration, and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with similar biological activities.
1H-pyrazolo[3,4-b]pyridine: A related heterocyclic compound with potential kinase inhibitory properties.
7-azaindole: A structurally similar compound with applications in medicinal chemistry.
Uniqueness
6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both fluorine and methyl groups, which can enhance its biological activity and selectivity. The fluorine atom can increase the compound’s metabolic stability, while the methyl group can improve its binding affinity to target proteins.
Propriétés
Formule moléculaire |
C8H7FN2 |
|---|---|
Poids moléculaire |
150.15 g/mol |
Nom IUPAC |
6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H7FN2/c1-5-6(9)4-11-7-2-3-10-8(5)7/h2-4,10H,1H3 |
Clé InChI |
UIJNBHLGQOYUMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC=C1F)C=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B11758501.png)

![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11758529.png)

![3-Methyl-2-phenylbenzo[f]quinoxaline](/img/structure/B11758538.png)
![6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B11758539.png)


![[4-(3-Methylpyrazol-1-yl)phenyl]boronic acid](/img/structure/B11758549.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11758557.png)
![7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11758570.png)


![8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11758601.png)
